molecular formula C18H32O2 B013430 (Z,E)-7,11-Hexadecadien-1-yl acetate CAS No. 53042-79-8

(Z,E)-7,11-Hexadecadien-1-yl acetate

Cat. No. B013430
CAS RN: 53042-79-8
M. Wt: 280.4 g/mol
InChI Key: BXJHOKLLMOYSRQ-WFKFFMJQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the biosynthesis of the sex pheromone component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, involves ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation .

Scientific Research Applications

  • Disruption of Mate Communication in Moths : It has been observed that the synthetic sex pheromone (Z,E)-7,11-hexadecadien-1-ol acetate disrupts mate communication in the Angoumois grain moth. Higher doses of this compound are more effective, especially at low population densities (Vick, Coffelt, & Sullivan, 1978).

  • Attraction of Male Armyworm Moths : This compound is also identified as a female-produced sex pheromone component and attractant for male armyworm moths. An optimum dose for effective attraction was found to be between 50-100 ng on filter paper (Hill & Roelofs, 1980).

  • Sex Pheromone of the Angoumois Grain Moth : The synthesized (7Z, 11E)-7,11-Hexadecadien-1-yl acetate is the sex pheromone of the female Angoumois grain moth, Sitotroga cerealella (Kang, Yoo, & Moon, 1988).

  • Synthesis for Insect Pest Control : The compound has been synthesized for potential applications in controlling Notodontide insect pests, acting as a key sex pheromone (Liu, Kong, Zhang, & Zhang, 2019).

  • Attractant for Carpenterworm Moths : Different isomers of this compound have been found to attract specific types of carpenterworm moths, demonstrating its specificity and potential for targeted pest control (Doolittle, Tagestad, & McKnight, 1976).

  • Standards for Pheromone Determination : Hexadecadien-1-ol and its derivatives, including (Z,E)-7,11-Hexadecadien-1-yl acetate, are used as authentic standards for determining the configuration of natural pheromones in various insects, such as the persimmon fruit moth (Nishida et al., 2003).

  • Synthesis for Cotton Pest Control : Its derivatives have been synthesized for use in controlling cotton pests (Yadav, Deshpande, & Reddy, 1989).

  • Solid-Phase Synthesis for Moth Pheromones : The solid-phase synthesis of related compounds has been explored for the pheromone of the pink bollworm moth, Pectinophora gossypiella (Svirskaya & Leznoff, 1984).

properties

IUPAC Name

[(7Z,11E)-hexadeca-7,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHOKLLMOYSRQ-WFKFFMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032410
Record name (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,E)-7,11-Hexadecadien-1-yl acetate

CAS RN

53042-79-8
Record name (Z,E)-7,11-Hexadecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53042-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gossyplure (Z,E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSSYPLURE, (Z,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FG77051CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
P Trematerra - 40 Years of the IOBC-WPRS Working Group" …, 2017 - researchgate.net
Using sex pheromone traps baited with Z, E-7-11-hexadecadien-1-yl acetate (HDA), observations of male adult presence and dispersion of the Angoumois grain moth, Sitotroga …
Number of citations: 4 www.researchgate.net
P Trematerra - Bulletin of Insectology, 2015 - bulletinofinsectology.org
Using sex pheromone traps baited with 1 mg of Z, E-7-11-hexadecadien-1-yl acetate (or HDA), observations of male adult presence and dispersion of the Angoumois grain moth, …
Number of citations: 20 www.bulletinofinsectology.org
M Ma, MM Chang, Y Lu, CL Lei, FL Yang - Scientific reports, 2017 - nature.com
The Angoumois grain moth, Sitotroga cerealella, is a serious pest of stored grains worldwide. Presently, the best effective control against the moth is to disrupt the sexual communication …
Number of citations: 31 www.nature.com
European Food Safety Authority (EFSA)… - EFSA …, 2021 - Wiley Online Library
The conclusions of the European Food Safety Authority ( EFSA ) following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur …
Number of citations: 3 efsa.onlinelibrary.wiley.com
L Unlu, E Mezreli - Phytoparasitica, 2011 - Springer
This study evaluated the effectiveness of mating disruption pheromones for the pink bollworm (PBW) Pectinophora gossypiella (Saund.) (Lep.: Gelechiidae) and determined the damage …
Number of citations: 12 link.springer.com
SB Patil, OM Bambawale, RK Tanwar… - Pesticide Research …, 2007 - indianjournals.com
The efficacy of mating disruption of pink bollworm (PBW), Pectinophora gossypiella (Saunders) through PB-Rope L was evaluated in cotton, in 2005–06 and 2006–07 crop seasons by …
Number of citations: 3 www.indianjournals.com
SP Cuellar‐Bermúdez, B Barba‐Davila… - Journal of the …, 2017 - Wiley Online Library
BACKGROUND Given the importance of A. platensis as a potential food protein source, we describe an affordable deodorization process that does not significantly affect the nutritional …
Number of citations: 29 onlinelibrary.wiley.com
G Rajasekar, E Ebenezar, S Thiruvudainambi… - J Entomol Zool …, 2020 - researchgate.net
Bipolaris oryzae, the pathogen which incessantly infecting rice crop which causes at any growth stage. It greatly infects grains, lower seed germination, seed quality that reduces the …
Number of citations: 3 www.researchgate.net
JM Khaled, NS Alharbi, RA Mothana, S Kadaikunnan… - Journal of Fungi, 2021 - mdpi.com
The edible fruiting bodies of desert truffles are seasonally collected and consumed in many regions of the world. Although they are very expensive, they are bought and sold as a result …
Number of citations: 9 www.mdpi.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
The conclusions of the European Food Safety Authority (EFSA) following the peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member …
Number of citations: 3 efsa.onlinelibrary.wiley.com

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